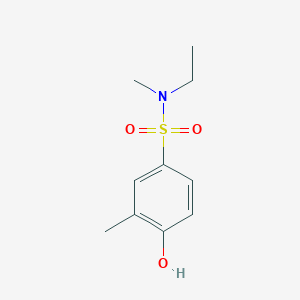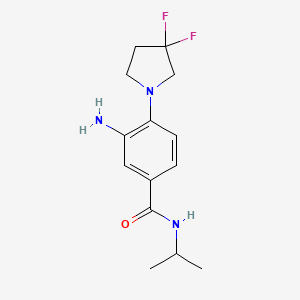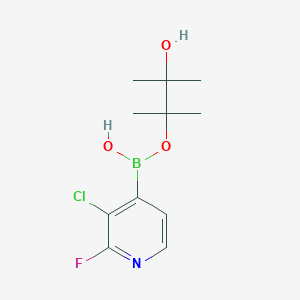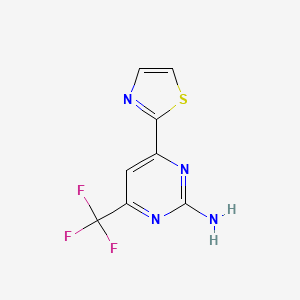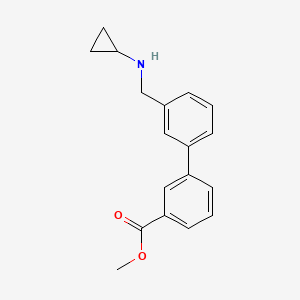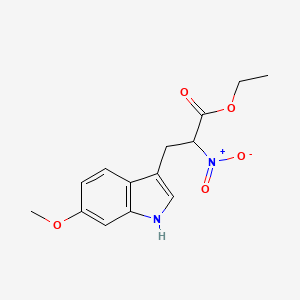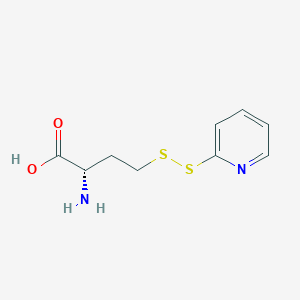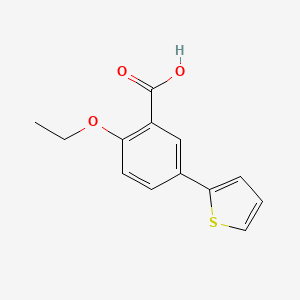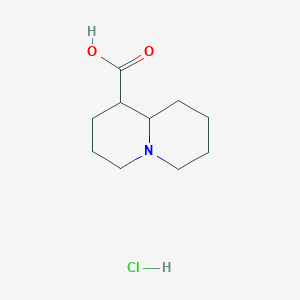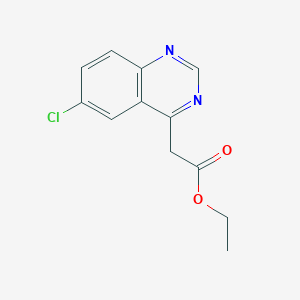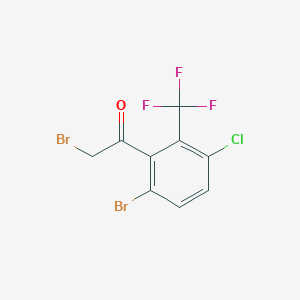![molecular formula C6H10O B13724379 Bicyclo[1.1.1]pentan-2-ylmethanol CAS No. 22287-41-8](/img/structure/B13724379.png)
Bicyclo[1.1.1]pentan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[111]pentan-2-ylmethanol is a unique organic compound characterized by its bicyclic structure, which consists of two cyclopropane rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentan-2-ylmethanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is a key area of ongoing research, with efforts focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure of the bicyclo[1.1.1]pentane core allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[1.1.1]pentan-2-one, while reduction can produce bicyclo[1.1.1]pentan-2-ylmethane .
Scientific Research Applications
Bicyclo[1.1.1]pentan-2-ylmethanol has found applications in various scientific research fields:
Mechanism of Action
The mechanism by which bicyclo[1.1.1]pentan-2-ylmethanol exerts its effects is primarily related to its ability to act as a bioisostere, replacing traditional aromatic rings in drug molecules. This substitution can enhance the pharmacokinetic properties of the drug, such as solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentan-2-ylmethanol is often compared to other bicyclic compounds, such as cubanes and higher bicycloalkanes. Its unique structure provides distinct advantages, including increased three-dimensional character and saturation, which can improve the solubility and potency of drug molecules . Similar compounds include:
Cubane: Known for its high strain energy and unique geometry.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in materials science and drug design.
Bicyclo[1.1.0]butane: A precursor in the synthesis of bicyclo[1.1.1]pentane derivatives.
Properties
CAS No. |
22287-41-8 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-bicyclo[1.1.1]pentanylmethanol |
InChI |
InChI=1S/C6H10O/c7-3-6-4-1-5(6)2-4/h4-7H,1-3H2 |
InChI Key |
SXXUUQVEOZCNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


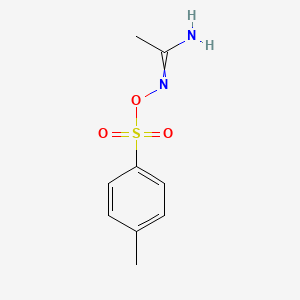
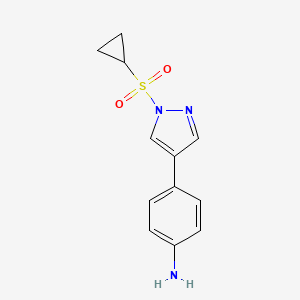
![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)
